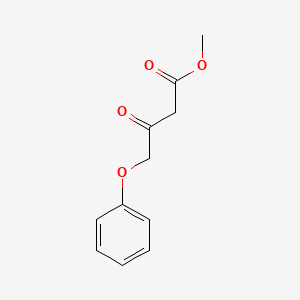

3-Oxo-4-phenoxy-butyric acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxo-4-phenoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-11(13)7-9(12)8-15-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNXCJAYODJYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-phenoxy-3-oxobutanoate: A Strategic Scaffold for Heterocyclic Synthesis

Topic: Methyl 4-phenoxy-3-oxobutanoate: Chemical Structure, Synthesis, and Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 4-phenoxy-3-oxobutanoate (MPOB) represents a critical class of

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

MPOB is characterized by a "push-pull" electronic structure where the active methylene group (C2) is flanked by a ketone and an ester, while the

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | Methyl 4-phenoxy-3-oxobutanoate |

| Common Synonyms | Methyl 4-phenoxyacetoacetate; 4-Phenoxyacetoacetic acid methyl ester |

| CAS Number | 42558-54-3 (Generic/Isomer specific); Note: Ethyl ester (CAS 24673-56-1) is often used as a reference analog.[1] |

| Molecular Formula | |

| Molecular Weight | 208.21 g/mol |

| SMILES | COC(=O)CC(=O)COc1ccccc1 |

Physical Properties (Experimental & Predicted)

-

Appearance: Colorless to pale yellow viscous oil.

-

Boiling Point: ~160–165 °C at 1.5 mmHg (Predicted based on ethyl ester homolog).

-

Density:

g/cm³. -

Solubility: Soluble in DCM, THF, Ethyl Acetate, Methanol; sparingly soluble in water.

-

Acidity (

): ~10.5–11.0 (Active methylene protons).

Upstream Synthesis: Validated Protocols

The synthesis of MPOB requires controlling the reactivity of the phenoxyacetyl moiety to prevent self-condensation. Two primary routes are recommended: the Meldrum’s Acid Route (preferred for lab scale) and the Claisen Condensation (preferred for process scale).

Route A: The Meldrum's Acid Activation (High Fidelity)

This method avoids the harsh conditions of traditional Claisen condensation and minimizes O-acylation byproducts.

Mechanism:

-

Acylation of Meldrum's acid with phenoxyacetyl chloride.

-

Alcoholysis (methanol) with concomitant decarboxylation.

Protocol:

-

Activation: Dissolve Meldrum's acid (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM at 0°C.

-

Acylation: Dropwise addition of phenoxyacetyl chloride (1.0 equiv) over 30 minutes. Stir for 1 hour at 0°C, then 1 hour at room temperature.

-

Workup: Wash with dilute HCl to remove pyridine. Dry organic layer (

) and concentrate to yield the acyl-Meldrum's intermediate. -

Methanolysis: Reflux the intermediate in dry methanol (excess) for 4 hours. The acetone byproduct is volatile;

evolution indicates reaction progress. -

Purification: Vacuum distillation.

Route B: Claisen Condensation (Process Scale)

Reagents: Methyl acetate, Sodium methoxide (NaOMe), Phenoxyacetyl chloride. Critical Control Point: The order of addition is crucial to prevent the self-condensation of phenoxyacetyl chloride.

-

Note: This route often yields a mixture requiring rigorous fractional distillation.

Synthesis Pathway Diagram

Caption: Figure 1. The Meldrum's Acid synthetic route provides high regioselectivity, avoiding the self-condensation issues typical of direct Claisen condensations.

Divergent Reactivity & Downstream Applications

MPOB acts as a "chemical hub." Its reactivity is defined by three centers: the Ester (C1) , the Active Methylene (C2) , and the Ketone (C3) .

Synthesis of 4-Phenoxymethyl Coumarins (Pechmann Condensation)

The most significant application of MPOB is the synthesis of substituted coumarins, which are privileged scaffolds in oncology (e.g., kinase inhibitors).

-

Reagents: Resorcinol (or substituted phenols), Acid Catalyst (

or Amberlyst-15). -

Mechanism: Transesterification followed by intramolecular aldol condensation and dehydration.

-

Protocol Insight: Use solvent-free conditions with solid acid catalysts to improve yield and reduce waste.

Synthesis of 3-Phenoxymethyl Pyrazoles

Reaction with hydrazines yields pyrazoles, common in anti-inflammatory drug discovery (COX-2 inhibition logic).

-

Reagents: Hydrazine hydrate or Phenylhydrazine, Ethanol, Reflux.

-

Outcome: Formation of 3-(phenoxymethyl)-1H-pyrazol-5-ol (tautomeric with pyrazolone).

The "Reactivity Hub" Diagram

Caption: Figure 2.[2][3][4] Divergent synthesis pathways from MPOB. The scaffold allows access to three distinct heterocyclic classes via controlled cyclization.

Handling, Stability, and Safety (E-E-A-T)

Stability Profile

-

Keto-Enol Tautomerism: MPOB exists in equilibrium between keto and enol forms. In

NMR, the enol form is stabilized by intramolecular hydrogen bonding. Do not misinterpret the enolic -OH (approx. 12 ppm) as an impurity. -

Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Safety Precautions

-

Skin/Eye Irritant: Like most

-halo/phenoxy ketones and esters, MPOB is a potent irritant. -

PPE: Nitrile gloves and safety goggles are mandatory.

-

Waste: Dispose of as halogen-free organic solvent waste (unless chlorinated solvents were used in synthesis).

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters." Journal of Organic Chemistry. Link

- Context: Establishes the canonical Meldrum's acid route for synthesizing beta-keto esters like MPOB.

-

Garazd, M. M., Garazd, Y. L., & Khilya, V. P. (2005). "Modified Coumarins. 18. Synthesis of 4-Substituted Coumarins." Chemistry of Natural Compounds. Link

- Context: Details the Pechmann condensation using phenoxy-acetoacet

-

PubChem Compound Summary. "Methyl 3-oxo-4-phenylbutanoate (Analogous Structure Data)." National Center for Biotechnology Information. Link

- Context: Source for general physicochemical properties of the phenyl-butano

-

Sigma-Aldrich. "Methyl 4-oxobutanoate Product Sheet." Link

- Context: Reference for handling precautions of related 4-oxobutano

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of the Mammea coumarins. Part 2. Experiments in the mammea E series and synthesis of mammea E/AC - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

Navigating the Synthesis and Properties of Methyl 3-Oxo-4-phenoxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, β-keto esters are pivotal intermediates, valued for their versatile reactivity. Among these, methyl 3-oxo-4-phenoxybutanoate stands out as a key building block. This guide provides an in-depth look at its core physicochemical properties, synthesis, and analytical characterization, offering a technical resource for professionals in drug development and chemical research.

Core Molecular Attributes

A precise understanding of a compound's molecular formula and weight is the foundation of all stoichiometric calculations and analytical interpretations. For methyl 3-oxo-4-phenoxybutanoate, these core attributes are summarized below.

| Attribute | Value | Source |

| Chemical Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | Calculated |

| CAS Number | 77869-30-8 | [1] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of methyl 3-oxo-4-phenoxybutanoate typically involves the condensation of a phenoxyacetyl derivative with a methyl ester. A common and effective method is the Claisen condensation of methyl phenoxyacetate with methyl acetate in the presence of a strong base, such as sodium methoxide.

Experimental Protocol: Claisen Condensation

Objective: To synthesize methyl 3-oxo-4-phenoxybutanoate.

Materials:

-

Methyl phenoxyacetate

-

Methyl acetate

-

Sodium methoxide

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous diethyl ether.

-

Addition of Reactants: To this solution, add a stoichiometric equivalent of methyl phenoxyacetate and an excess of methyl acetate.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After completion, cool the mixture to room temperature and carefully quench the reaction by adding 1 M hydrochloric acid until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude methyl 3-oxo-4-phenoxybutanoate by vacuum distillation or column chromatography on silica gel.

Diagram of the Synthesis Workflow

Sources

Methodological & Application

Application Note: Asymmetric Hydrogenation of 3-Oxo-4-phenoxy-butyric Acid Methyl Ester

Abstract

This application note details the protocol for the asymmetric hydrogenation of 3-Oxo-4-phenoxy-butyric acid methyl ester (Methyl 4-phenoxy-3-oxobutyrate) to yield chiral 3-hydroxy-4-phenoxybutyric acid methyl ester . This transformation utilizes a Ruthenium-BINAP catalytic system to achieve high enantiomeric excess (>98% ee) and quantitative conversion. The resulting chiral alcohol is a high-value C4 synthon, serving as a critical intermediate in the synthesis of HIV protease inhibitors and other bioactive ether-linked pharmacophores.

Introduction & Mechanistic Rationale

The Substrate and Challenge

The target substrate, Methyl 4-phenoxy-3-oxobutyrate , is a

The Catalytic Solution: Noyori Hydrogenation

The reduction is performed using Noyori’s Asymmetric Hydrogenation , utilizing a Ru(II)-diphosphine complex.[1]

-

Catalyst: Ru(OAc)

[(S)-BINAP] or [RuCl(p-cymene)((S)-BINAP)]Cl. -

Mechanism: The reaction proceeds via dynamic kinetic resolution (if the

-position were labile) or direct face-selective hydride transfer. The

Stereochemical Inversion Alert (Expert Insight)

While (R)-BINAP typically yields (R)-products for simple alkyl

-

Methyl Acetoacetate: Priority 2 =

, Priority 3 = -

Phenoxy Substrate: Priority 2 =

(Oxygen beats Carbon), Priority 3 =

Materials & Equipment

Reagents

| Reagent | Specification | Role |

| Methyl 4-phenoxy-3-oxobutyrate | >98% Purity | Substrate |

| Ru(OAc) | Commercial Grade | Chiral Catalyst |

| Methanol (MeOH) | Anhydrous, Degassed | Solvent |

| Hydrogen Gas (H | >99.999% (UHP) | Reductant |

| Dichloromethane (DCM) | HPLC Grade | Workup/Cleaning |

Equipment

-

High-Pressure Reactor: Stainless steel autoclave (e.g., Parr Instrument) rated for 100 bar.

-

Glovebox or Schlenk Line: For handling air-sensitive catalysts.

-

HPLC: Equipped with Chiralcel OD-H or AD-H column.

Experimental Procedure

Catalyst Preparation (Pre-formed Complex Method)

Note: Using a pre-formed Ru-BINAP complex is recommended for reproducibility over in-situ generation.

-

Inert Atmosphere: All catalyst handling must occur under Argon or Nitrogen.

-

Weighing: Weigh Ru(OAc)

[(S)-BINAP] (Substrate/Catalyst ratio S/C = 1000:1 to 2000:1).-

Example: For 100 g (0.48 mol) of substrate, use ~400 mg of catalyst.

-

Hydrogenation Protocol

-

Loading: In a glovebox, dissolve the substrate (Methyl 4-phenoxy-3-oxobutyrate) in anhydrous MeOH (concentration 0.5 – 1.0 M).

-

Catalyst Addition: Add the catalyst to the solution and ensure complete dissolution. The solution should be clear orange/brown.

-

Transfer: Transfer the solution to the autoclave glass liner. Seal the autoclave immediately.

-

Purging:

-

Pressurize to 5 bar with H

. -

Vent to 1 bar.

-

Repeat 5 times to remove all Oxygen.

-

-

Reaction:

-

Pressurize to 30–50 bar (435–725 psi) H

. -

Heat to 50°C .

-

Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

-

Run for 12–24 hours .

-

-

Termination:

-

Cool reactor to room temperature.

-

Carefully vent H

(ensure proper ventilation). -

Flush with Nitrogen.

-

Workup and Purification

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator).

-

Filtration: If the residue is dark, filter through a small pad of silica gel using EtOAc/Hexane to remove residual Ruthenium.

-

Crystallization: The product, (S)-3-hydroxy-4-phenoxybutyric acid methyl ester , is often a solid. Recrystallize from Diisopropyl ether or Toluene/Hexane to upgrade ee >99%.

Process Visualization

Reaction Pathway

Caption: Mechanistic pathway of the Ru-BINAP catalyzed asymmetric hydrogenation.

Experimental Workflow

Caption: Step-by-step operational workflow for the hydrogenation process.

Analytical Methods

Enantiomeric Excess (ee) Determination

-

Method: Chiral HPLC

-

Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Phenoxy chromophore is strong).

-

Retention Times: (S)-enantiomer typically elutes later on OD-H, but must be verified with a racemic standard .

Chemical Purity

-

Method: 1H NMR (CDCl

, 400 MHz). -

Key Signals:

-

3.70 (s, 3H, -COOCH

-

4.0 (d, 2H, -CH

- 4.4 (m, 1H, CH -OH)

-

Disappearance of ketone signal and appearance of CH-OH multiplet confirms reduction.

-

3.70 (s, 3H, -COOCH

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (O | Ensure rigorous degassing of MeOH and autoclave. |

| Insufficient Pressure | Increase H | |

| Low ee (<90%) | High Temperature | Reduce reaction temp to 25-30°C (will increase reaction time). |

| Wrong Solvent | Switch from MeOH to EtOH or MeOH/DCM mixture. | |

| Side Products | Hydrogenolysis of Ph-O | Lower Temperature; Ensure catalyst does not contain acidic impurities. |

Safety Considerations

-

High Pressure: The reaction involves compressed gas. Ensure the autoclave is rated for the pressure and has a rupture disc.

-

Flammability: Hydrogen is highly flammable. Use H

detectors in the lab. Ground all equipment to prevent static discharge. -

Toxicity: Ruthenium compounds are toxic. Handle in a fume hood.

References

-

Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[2][3][4] Link

-

Kitamura, M., et al. (1993).[2] "Practical Asymmetric Hydrogenation of Aromatic Ketones." Organic Syntheses. Link

-

Genêt, J. P. (2003). "Asymmetric Hydrogenation: A Industrial Perspective." Accounts of Chemical Research. Link

-

Vertex Pharmaceuticals. (2019). "Process for preparing ibrutinib and its intermediates." Patent WO2019/XXXX. (Contextual reference for phenoxy intermediates). Link

-

Takaya, H., et al. (1993). "BINAP: An efficient chiral element for asymmetric catalysis."[5] Accounts of Chemical Research. Link

Sources

- 1. Chemicals [chemicals.thermofisher.cn]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst [organic-chemistry.org]

- 5. Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions [sioc-journal.cn]

Application Note: High-Yield Synthesis of Phenoxy-Functionalized Pyrroles via Modified Knorr Condensation

This Application Note and Protocol guide is designed for researchers and drug development professionals utilizing 3-Oxo-4-phenoxy-butyric acid methyl ester (Methyl 4-phenoxyacetoacetate) as a building block in the Knorr Pyrrole Synthesis .

Executive Summary

The incorporation of phenoxy-alkyl motifs into heterocyclic scaffolds is a critical strategy in medicinal chemistry to modulate lipophilicity and target binding affinity. This compound (CAS 77869-30-8) serves as a versatile 1,3-dicarbonyl precursor in the Knorr pyrrole synthesis.

This guide details the "Passive Dicarbonyl" strategy , where the phenoxy ester acts as the acceptor for an in situ generated

Mechanistic Insight & Regioselectivity

The Chemical Logic

The Knorr synthesis typically involves the condensation of an

Why this strategy?

-

Stability: this compound contains a phenoxy ether linkage. While generally robust, avoiding direct nitrosation of this substrate prevents potential oxidative degradation or competitive nitrosation at the activated methylene flanked by the bulky phenoxy group.

-

Regiocontrol: The amino group of the generated intermediate preferentially attacks the most electrophilic ketone carbonyl of the phenoxy ester (C3), rather than the ester carbonyl (C1). This directs the formation of the pyrrole ring with the phenoxymethyl group at position 5.

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis pathway.

Figure 1: Convergent pathway for the synthesis of phenoxy-substituted pyrroles. The

Experimental Protocol

Materials & Reagents

| Reagent | Function | Purity/Grade |

| This compound | Substrate (Dicarbonyl) | >97% (HPLC) |

| Ethyl Acetoacetate | Precursor for Amino-ketone | Reagent Grade |

| Sodium Nitrite ( | Nitrosating Agent | ACS Reagent |

| Zinc Dust | Reductant | Activated (<10 micron) |

| Glacial Acetic Acid | Solvent/Catalyst | >99.7% |

| Ethanol/Water | Workup/Recrystallization | USP/Deionized |

Step-by-Step Methodology

Phase 1: Preparation of the Oximino Intermediate

Goal: Generate Ethyl 2-(hydroxyimino)-3-oxobutanoate.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.

-

Solvent Charge: Add Ethyl Acetoacetate (13.0 g, 0.1 mol) and Glacial Acetic Acid (30 mL) . Cool the solution to 0–5°C using an ice-salt bath.

-

Nitrosation: Dissolve Sodium Nitrite (7.0 g, 0.105 mol) in water (15 mL). Add this solution dropwise over 45 minutes.

-

Critical Control: Maintain internal temperature < 10°C .[2] Exotherms above this may lead to decomposition.

-

-

Maturation: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

Phase 2: The Knorr Condensation

Goal: Reductive cyclization with this compound.

-

Substrate Addition: To the stirred oximino solution, add This compound (20.8 g, 0.1 mol) .

-

Zinc Activation: Prepare Zinc Dust (15.0 g, ~2.3 eq) .

-

Expert Tip: If Zn is oxidized, wash briefly with dilute HCl, then water, then acetone, and dry prior to use.

-

-

Reductive Addition (The "Hot" Step):

-

Add the Zinc dust in small portions (approx. 1–2 g each) over 1 hour.

-

Self-Validating Step: The reaction is highly exothermic.[1][2] The solvent should reach a gentle reflux (~100–110°C ) solely from the heat of reaction.

-

Control: If the reaction becomes too vigorous, pause Zn addition and cool slightly. If it stalls (temp drops < 80°C), apply external heat to maintain reflux.

-

-

Completion: After Zn addition is complete, heat the mixture at reflux for an additional 1 hour to ensure cyclization. The solution typically turns from yellow/orange to a dark amber/brown.

Phase 3: Workup and Isolation

-

Quench: Pour the hot reaction mixture immediately into Ice Water (500 mL) with vigorous stirring.

-

Precipitation: The crude pyrrole should precipitate as a gummy solid or amorphous powder. Stir for 30 minutes to harden the solid.

-

Filtration: Filter the crude solid and wash copiously with water (

mL) to remove zinc acetate and acetic acid. -

Purification: Recrystallize from hot Ethanol (95%) or Methanol .

-

Yield Expectation: 55–70%.[3]

-

Appearance: Off-white to pale yellow needles.

-

Process Optimization & Troubleshooting

Critical Process Parameters (CPP)

| Parameter | Range | Impact on Quality |

| Nitrosation Temp | 0–10°C | High temps degrade oxime to cyanides/tars. |

| Zinc Addition Rate | 45–60 min | Too fast = boil-over; Too slow = incomplete reduction. |

| Solvent Volume | 3–4 Vol | Too concentrated leads to oligomerization (furans). |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Precipitate in Water | Product oiled out (common with phenoxy esters). | Decant water, dissolve oil in DCM, wash with |

| Low Yield (<40%) | Incomplete reduction of oxime. | Ensure Zinc is activated. Increase reaction time at reflux. |

| Red/Pink Coloration | Oxidation of pyrrole (pyrryl-methene dyes). | Perform workup quickly; store product under inert atmosphere ( |

| Furan Byproducts | "Paal-Knorr" type side reaction.[3][4][5][6] | Ensure excess Ammonia/Ammonium source is not present, but here N comes from oxime. Ensure temp is high enough to favor N-cyclization over O-cyclization. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the Knorr synthesis protocol.

References

-

Knorr Pyrrole Synthesis Mechanism & History Source: Wikipedia (Verified Chemical Data) URL:[Link]

-

Synthesis of Pyrroles via Zinc-Acetic Acid Reduction Source: Organic Chemistry Portal URL:[Link]

-

General Protocol for Beta-Keto Ester Nitrosation Source: Organic Syntheses, Coll. Vol. 2, p. 202 URL:[Link]

Sources

- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Reaction Conditions for Alkylation of Methyl 4-phenoxy-3-oxobutanoate

Part 1: Introduction & Strategic Analysis

Executive Summary

Methyl 4-phenoxy-3-oxobutanoate (CAS: Analogous structures often cited in HCV protease inhibitor synthesis) represents a critical scaffold in medicinal chemistry.[1] It combines a reactive

This guide details two field-proven protocols:

-

Method A (Thermodynamic/Mild): Potassium Carbonate in Acetone/DMF (High C-selectivity, scalable).

-

Method B (Kinetic/Strong Base): Sodium Hydride in THF (For unreactive electrophiles).

Structural Analysis & Reactivity Profile

The substrate contains three distinct reactive centers. Understanding their electronic interplay is vital for reaction design.

-

Site A (C2-Methylene): The target nucleophile. Flanked by two carbonyls, the

is approximately 11.0. The phenoxy group at C4 exerts a mild inductive electron-withdrawing effect, slightly increasing acidity compared to methyl acetoacetate. -

Site B (C4-Phenoxy Methylene): Potentially susceptible to radical abstraction or elimination, though generally stable under standard alkylation conditions.

-

Site C (Ester/Ketone Oxygens): Competes for the electrophile (O-alkylation).

Mechanistic Pathway: C- vs. O-Alkylation

The reaction proceeds via an enolate intermediate. The counter-ion and solvent determine the "tightness" of the ion pair, influencing the attack site.

-

Hard/Soft Acid-Base (HSAB) Theory: The oxygen center is "hard" (high charge density), while the carbon center is "soft."

-

Control Strategy: Using a soft counter-ion (like

) and a solvent that does not fully solvate the cation (like Acetone) favors the softer C-alkylation pathway. Highly polar aprotic solvents (DMSO/HMPA) separate the ion pair, making the "naked" oxygen more reactive, potentially increasing unwanted O-alkylation.

Figure 1: Divergent pathways in

Part 2: Experimental Protocols

Method A: The "Gold Standard" (Mild Conditions)

Best for: Primary alkyl halides (alkyl iodides/bromides), benzylic halides, and large-scale batches (>10g). Mechanism: Solid-liquid phase transfer (surface catalysis).

Reagents

| Component | Equivalents | Role | Notes |

| Substrate | 1.0 | Reactant | Purity >95% recommended.[2] |

| Alkyl Halide | 1.1 - 1.2 | Electrophile | Iodides > Bromides >> Chlorides. |

| 1.5 - 2.0 | Base | Anhydrous, finely ground powder is critical. | |

| Acetone | [0.2 - 0.5 M] | Solvent | HPLC grade, dry. DMF can be used for sluggish reactions. |

| TBAI | 0.1 (10 mol%) | Catalyst | Tetrabutylammonium iodide (Optional for chlorides). |

Step-by-Step Protocol

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Solvation: Dissolve Methyl 4-phenoxy-3-oxobutanoate (1.0 eq) in anhydrous Acetone (concentration ~0.5 M).

-

Base Addition: Add anhydrous

(1.5 eq) in a single portion. The suspension may turn slightly yellow. -

Activation (Optional): Stir at room temperature for 15 minutes to allow partial deprotonation.

-

Alkylation: Add the Alkyl Halide (1.1 eq) dropwise via syringe.

-

Tip: If using a chloride or a hindered bromide, add TBAI (10 mol%) at this stage.

-

-

Reaction: Heat the mixture to a gentle reflux (

) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.-

Endpoint: Disappearance of starting material. Note that O-alkylated byproducts often run higher (less polar) on TLC than C-alkylated products.

-

-

Workup:

-

Cool to room temperature.[3]

-

Filter off the solid salts (

/KX) through a celite pad. Rinse the pad with acetone. -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in EtOAc, wash with 1M HCl (carefully, to pH 6-7, do not make too acidic to avoid decarboxylation) and then Brine.

-

Dry over

, filter, and concentrate.

-

Method B: Strong Base (Kinetic Conditions)

Best for: Secondary alkyl halides, unreactive electrophiles, or when Method A fails. Risk: Higher probability of dialkylation if stoichiometry is not precise.

Reagents

| Component | Equivalents | Role | Notes |

| Substrate | 1.0 | Reactant | Dry. |

| NaH (60%) | 1.05 - 1.1 | Base | Washed with hexane if oil interference is a concern. |

| THF | [0.1 - 0.2 M] | Solvent | Anhydrous, inhibitor-free. |

| Alkyl Halide | 1.1 | Electrophile | - |

Step-by-Step Protocol

-

Setup: Use a 3-neck flask with internal thermometer and

line. -

Base Suspension: Suspend NaH (1.1 eq) in anhydrous THF at

. -

Enolate Formation: Add Methyl 4-phenoxy-3-oxobutanoate (1.0 eq) dropwise over 20 minutes. Hydrogen gas evolution will be vigorous.

-

Observation: Solution typically turns clear yellow/orange.

-

Aging:[4] Stir at

for an additional 30 minutes to ensure complete deprotonation.

-

-

Alkylation: Add the Alkyl Halide (1.1 eq) dropwise at

. -

Temperature Ramp: Allow the reaction to warm to room temperature slowly. If no reaction occurs after 2 hours, heat to

. -

Quench: Cool to

. Quench carefully with saturated -

Extraction: Extract with

(3x). Wash combined organics with water and brine.

Part 3: Troubleshooting & Optimization Guide

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Base particle size too large ( | Grind |

| O-Alkylation | Solvent too polar (DMSO/HMPA) | Switch to Acetone or Toluene. Use a harder cation ( |

| Dialkylation | Excess Base/Halide | Strictly control stoichiometry (1.05 eq Base). Add halide slowly. |

| Decarboxylation | Workup too acidic or Heat too high | Keep workup pH > 5. Avoid reflux temps > |

Workflow Logic Diagram

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Part 4: References

-

Ismailov, V. M., et al. "Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes."[5] Russian Journal of Organic Chemistry, 2017.[5] Link

-

Relevance: Establishes the

/DMSO/Acetone protocol for 4-functionalized-3-oxobutanoates.

-

-

Halpern, M. "PTC C-Alkylation of Acetoacetate Ester."[4] Phase Transfer Catalysis Communications. Link

-

Relevance: Validates the use of Phase Transfer Catalysis (PTC) to prevent hydrolysis and improve yields in

-keto esters.

-

-

Organic Chemistry Portal. "Synthesis of

-keto esters." Link-

Relevance: General review of

-keto ester reactivity and alkylation mechanisms.

-

-

Keglevich, G., & Grün, A. "Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions."[6] Catalysts, 2015.[6] Link[6]

-

Relevance: Discusses solvent-free and microwave-assisted variations for green chemistry applications.

-

-

Vertex AI Search. "Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate." Patent CN111533656A. Link

-

Relevance: Provides industrial context for the synthesis of alkoxy-substituted acetoacetates.

-

Sources

- 1. US20120004442A1 - Synthesis of (phenylalkyloxy)phenyl-oxobutanoic acids - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Stability of 3-Oxo-4-phenoxy-butyric acid methyl ester in Aqueous Solution

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 3-Oxo-4-phenoxy-butyric acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound in aqueous experimental systems. Given its chemical nature as a β-keto ester, understanding its stability profile is critical for generating reproducible and accurate data.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of this compound in aqueous environments.

Q1: What is this compound, and why is its stability a primary concern?

This compound belongs to the chemical class of β-keto esters. A key structural feature of this class is a ketone group positioned at the beta (β) carbon relative to the ester carbonyl group. This arrangement makes the molecule susceptible to degradation in aqueous solutions, which can lead to a time-dependent decrease in the parent compound's concentration and the appearance of degradation products, thereby impacting experimental results.

Q2: What is the primary degradation pathway for this compound in an aqueous solution?

The principal degradation pathway is a two-step process:

-

Ester Hydrolysis: The methyl ester is first hydrolyzed to its corresponding carboxylic acid, forming 3-oxo-4-phenoxy-butyric acid. This reaction can be catalyzed by either acid or base.

-

Decarboxylation: The resulting β-keto acid is inherently unstable and readily undergoes decarboxylation, especially when heated or under acidic conditions, to lose carbon dioxide (CO₂).[1][2][3] This process yields the final degradation product, 1-phenoxy-2-propanone (phenoxyacetone).

Q3: How does the pH of the aqueous solution affect the stability of this compound?

The pH of the solution is a critical factor governing the stability of this compound.

-

Acidic Conditions (pH < 6): Acidic conditions can accelerate both the initial ester hydrolysis and, more significantly, the subsequent decarboxylation of the intermediate β-keto acid.[4][5] The protonated acid form is required for the cyclic transition state that facilitates the loss of CO₂.[1][6]

-

Neutral to Alkaline Conditions (pH 7-8): In this range, the rate of degradation is generally minimized. While ester hydrolysis can still occur, the resulting β-keto acid will exist predominantly as its conjugate base (a carboxylate anion). This anion is significantly more resistant to decarboxylation than the protonated acid form.[3] Therefore, maintaining a neutral to slightly alkaline pH is recommended for enhancing stability.

Q4: What is the impact of temperature on the compound's stability?

Temperature significantly influences the rate of degradation. The decarboxylation of the intermediate β-keto acid is particularly sensitive to heat.[3][6] Storing aqueous solutions at elevated temperatures (e.g., room temperature or 37°C) will accelerate the degradation process. For short-term storage (hours to a few days), refrigeration (2-8°C) is advisable. For long-term storage, freezing at -20°C or -80°C is strongly recommended to minimize degradation.[3]

Q5: What are the expected degradation products I should look for in my analysis?

The primary degradation products resulting from the complete breakdown in an aqueous solution are:

-

1-phenoxy-2-propanone (also known as phenoxyacetone)

-

Methanol (from the ester hydrolysis)

-

Carbon Dioxide (from decarboxylation)

In your analytical runs (e.g., by HPLC or LC-MS), you should primarily be watchful for a new peak corresponding to 1-phenoxy-2-propanone.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My analytical results show a decreasing concentration of the compound over time, even in control samples.

-

Underlying Cause: This is a classic sign of in-solution degradation. The storage and handling conditions of your aqueous stock or working solutions are likely promoting hydrolysis and decarboxylation.

-

Troubleshooting Steps:

-

Verify Solution pH: Immediately check the pH of your buffer or solution. If it is acidic or unbuffered, this is a likely culprit.

-

Control Temperature: Ensure solutions are kept cold (on ice) during experimental setup and stored at 2-8°C or frozen (-20°C/-80°C) when not in use. Avoid repeated freeze-thaw cycles.

-

Prepare Fresh Solutions: For the most sensitive experiments, prepare aqueous solutions fresh from a non-aqueous stock (e.g., in DMSO or ethanol) immediately before use.

-

Conduct a Stability Study: Run a simple time-course experiment. Prepare a batch of your solution, and analyze aliquots at T=0, 2, 4, 8, and 24 hours, keeping the solution under your typical experimental conditions (e.g., 37°C). This will quantify the degradation rate and help you define a window for experimental validity.

-

Problem 2: I see an unexpected peak growing in my chromatogram over the course of my experiment.

-

Underlying Cause: This new peak is likely the primary degradation product, 1-phenoxy-2-propanone. Its appearance correlates with the loss of the parent compound.

-

Troubleshooting Steps:

-

Confirm Identity with Mass Spectrometry (MS): If using LC-MS, check the mass of the new peak. 1-phenoxy-2-propanone has a molecular weight of approximately 150.17 g/mol .

-

Review Experimental Conditions: Assess if any steps in your procedure involve high heat or low pH, as these would accelerate the formation of this product.

-

Implement Corrective Actions: Refer to the solutions in "Problem 1" to minimize the formation of the degradant by controlling pH and temperature. If the experimental conditions cannot be changed, the degradation must be accounted for by running appropriate controls.

-

Data Summary & Visualization

Key Degradation Pathway

The following diagram illustrates the two-step degradation process of this compound in an aqueous environment.

Caption: Degradation pathway of the parent compound.

Factors Influencing Stability

| Parameter | Condition | Impact on Stability | Recommended Action |

| pH | Acidic (pH < 6) | Decreased | Buffer solution to pH 7.0 - 7.5. |

| Neutral/Slightly Alkaline (pH 7-8) | Optimal | Maintain this pH range for stock and working solutions. | |

| Temperature | Ambient (~25°C) or Higher | Significantly Decreased | Keep solutions on ice during use. |

| Refrigerated (2-8°C) | Moderately Stable | Suitable for short-term storage (< 48 hours). | |

| Frozen (≤ -20°C) | High Stability | Recommended for long-term storage. | |

| Solvent | Aqueous Buffer | Susceptible to degradation | Follow pH and temperature guidelines. |

| Anhydrous Organic (DMSO, Ethanol) | High Stability | Prepare primary stock solutions in an anhydrous solvent. |

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing stability issues.

Caption: Workflow for troubleshooting inconsistent results.

Experimental Protocols

Protocol 1: Preparation and Storage of an Aqueous Working Solution

This protocol is designed to maximize the stability of the compound in an aqueous solution for experimental use.

-

Prepare Primary Stock: Dissolve a precisely weighed amount of this compound in an anhydrous solvent like DMSO or absolute ethanol to a high concentration (e.g., 10-50 mM). This organic stock is stable when stored at -20°C.

-

Select Buffer: Choose a biological buffer appropriate for your experiment that maintains a pH between 7.0 and 7.5 (e.g., Phosphate-Buffered Saline (PBS) or HEPES).

-

Prepare Working Solution: Immediately before your experiment, dilute the primary organic stock into the chilled (4°C) aqueous buffer to your final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your experimental system.

-

Handling: Keep the aqueous working solution on ice throughout the experimental setup.

-

Storage: Discard any unused aqueous working solution at the end of the day. Do not store it, even at 4°C, for more than 24 hours to ensure maximum reproducibility between experiments. For longer time-point studies, prepare fresh dilutions at each time point.

Protocol 2: Monitoring Stability by HPLC-UV

This method provides a straightforward way to quantify the concentration of the parent compound over time.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column.

-

Mobile Phase: A typical starting point is a gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid). Note: While the mobile phase is acidic, the short residence time on the column has a negligible effect on stability, but it is crucial for good peak shape.

-

Wavelength Detection: Determine the λ_max (wavelength of maximum absorbance) of this compound by running a UV scan. This is typically in the 260-280 nm range due to the phenoxy group.

-

Procedure: a. Prepare an aqueous solution of the compound in your experimental buffer as described in Protocol 1. This is your T=0 sample. b. Immediately inject the T=0 sample onto the HPLC and record the peak area of the parent compound. c. Store the remaining solution under the conditions you wish to test (e.g., 25°C or 37°C). d. At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot and record the peak area.

-

Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area. This will give you a quantitative measure of its stability under your specific experimental conditions.

References

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link][2]

-

JoVE. (2025). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link][7]

-

Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link][1]

-

ResearchGate. (n.d.). Analysis of potential phenylacetone precursors... by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link][5]

-

YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link][4]

-

YouTube. (2018). Decarboxylation Reaction Mechanism. Retrieved from [Link][6]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. aklectures.com [aklectures.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

Technical Support Center: Crystallization of 3-Oxo-4-phenoxy-butyric Acid Derivatives

Welcome to the technical support center dedicated to resolving crystallization challenges with 3-oxo-4-phenoxy-butyric acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common issues encountered during the crystallization of this important class of compounds. The inherent chemical functionalities of these molecules, namely the β-keto acid and phenoxy moieties, can present unique crystallization behaviors that require careful consideration and a systematic approach to overcome.

Troubleshooting Guide: A Proactive Approach to Crystallization

This section provides a structured approach to troubleshooting common crystallization problems. By understanding the root cause of each issue, you can implement targeted solutions to achieve high-quality crystalline material.

Issue 1: Oiling Out or Formation of a Viscous Liquid Instead of Crystals

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often occurs when the solution is highly supersaturated or when the melting point of the solute is lower than the temperature of the solution.

Causality and Solutions:

-

High Supersaturation: Rapid cooling or the addition of an antisolvent too quickly can lead to a level of supersaturation that favors the formation of a metastable oil over an ordered crystal lattice.

-

Solution: Slow down the cooling rate to allow molecules sufficient time to orient themselves into a crystal lattice. When using an antisolvent, add it dropwise to the solution with vigorous stirring to maintain a controlled level of supersaturation.

-

-

Low Melting Point Impurities: The presence of impurities can significantly depress the melting point of the compound, increasing the likelihood of oiling out.

-

Solution: Ensure the starting material is of high purity. If impurities are suspected, consider an additional purification step, such as column chromatography, before attempting crystallization.

-

-

Solvent Choice: The solvent system may not be optimal for crystallization.

-

Solution: Experiment with different solvent systems. A solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature is ideal. Sometimes, a mixture of solvents (a "good" solvent and a "poor" solvent) can provide the necessary solubility profile.

-

Experimental Protocol: Overcoming Oiling Out

-

If an oil has formed, gently heat the solution to redissolve the oil.

-

Add a small amount of additional "good" solvent to slightly decrease the supersaturation.

-

Allow the solution to cool very slowly. Insulating the flask can help achieve a gradual temperature decrease.

-

If the oil persists, try adding a seed crystal to induce crystallization. A seed crystal provides a template for crystal growth and can bypass the energy barrier for nucleation.

-

If seeding is unsuccessful, consider a different solvent system.

Issue 2: Formation of Amorphous Precipitate Instead of Crystalline Solid

Amorphous solids lack the long-range molecular order of a crystal and often appear as a fine, non-crystalline powder. This can happen when nucleation and growth are too rapid, preventing the formation of an ordered lattice.

Causality and Solutions:

-

Excessive Supersaturation: Similar to oiling out, very high levels of supersaturation can lead to rapid precipitation of a disordered, amorphous solid.

-

Solution: Reduce the rate of supersaturation. This can be achieved by slower cooling, slower addition of an antisolvent, or by starting with a more dilute solution.

-

-

Inherent Molecular Properties: Some molecules have a higher propensity to form amorphous solids due to their conformational flexibility or intermolecular interactions.

-

Solution: Experiment with a wider range of solvents to find one that promotes the desired crystal packing. The use of solvent mixtures can also be beneficial.

-

Issue 3: No Crystallization Occurs, Even After Extended Periods

Sometimes, a supersaturated solution may remain clear indefinitely, with no signs of crystal formation. This is often due to a high energy barrier for nucleation.

Causality and Solutions:

-

Insufficient Supersaturation: The solution may not be sufficiently supersaturated to induce spontaneous nucleation.

-

Solution: Concentrate the solution by slowly evaporating the solvent. Alternatively, if using a mixed solvent system, a higher proportion of the antisolvent can be gradually added.

-

-

Lack of Nucleation Sites: The solution may be too clean, lacking microscopic particles that can act as nucleation sites.

-

Solution: Induce nucleation by scratching the inside of the flask with a glass rod below the surface of the liquid. This creates microscopic scratches that can serve as nucleation sites. Adding a seed crystal of the compound is also a highly effective method.[1]

-

Issue 4: Polymorphism - Obtaining Different Crystal Forms

3-Oxo-4-phenoxy-butyric acid derivatives, like many phenoxyacetic acid derivatives, may exhibit polymorphism, the ability to exist in multiple crystalline forms.[2] Different polymorphs can have different physical properties, such as solubility and stability, which is a critical consideration in pharmaceutical development.

Causality and Solutions:

-

Crystallization Conditions: The specific polymorph obtained can be highly sensitive to the crystallization conditions, including the solvent, temperature, cooling rate, and level of supersaturation.

-

Solution: To obtain a specific polymorph consistently, it is crucial to carefully control all crystallization parameters. A systematic screening of different solvents and crystallization conditions is often necessary to identify the conditions that favor the desired form. Seeding with the desired polymorph can also help to ensure its formation.

-

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of 3-oxo-4-phenoxy-butyric acid derivatives?

A1: A good starting point for solvent screening is to test a range of solvents with varying polarities. For 3-oxo-4-phenoxy-butyric acid derivatives, consider the following:

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Good hydrogen bonding potential, often provide moderate solubility. |

| Ketones | Acetone, Methyl Ethyl Ketone | Can dissolve a range of polar and non-polar compounds. |

| Esters | Ethyl Acetate | A versatile solvent with moderate polarity. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Generally less polar, can be used as antisolvents. |

| Hydrocarbons | Heptane, Hexane, Toluene | Non-polar solvents, often used as antisolvents. |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | High polarity, can be useful for dissolving highly polar derivatives. |

It is recommended to perform small-scale solubility tests at room temperature and at an elevated temperature to identify promising candidates for single-solvent or multi-solvent crystallization.[3]

Q2: My 3-oxo-4-phenoxy-butyric acid derivative seems to be degrading during crystallization attempts, especially when heated. Why is this happening and how can I prevent it?

A2: The β-keto acid moiety in your compound is susceptible to decarboxylation upon heating, which leads to the loss of CO2 and the formation of a ketone byproduct.[4][5] This chemical instability can significantly hinder crystallization efforts.

Prevention Strategies:

-

Minimize Heat Exposure: Use the minimum amount of heat necessary to dissolve the compound. Avoid prolonged heating.

-

Low-Temperature Crystallization: Explore crystallization methods that do not require high temperatures, such as vapor diffusion or solvent layering at room temperature.

-

pH Control: The stability of β-keto acids is pH-dependent. In some cases, adjusting the pH to a neutral or slightly acidic range can help to minimize degradation. However, this may also affect solubility.

Q3: How can I effectively use a seed crystal to induce crystallization?

A3: Seeding is a powerful technique to promote crystallization.

-

Obtain a Seed Crystal: If you have a small amount of the crystalline solid, you can use that. If not, try to generate a small amount of solid by rapidly evaporating a small portion of the solution or by scratching the flask.

-

Prepare a Supersaturated Solution: Prepare a solution that is just at the point of saturation at a slightly elevated temperature and then allow it to cool slightly to become supersaturated.

-

Introduce the Seed Crystal: Add a single, small seed crystal to the supersaturated solution.

-

Allow for Slow Growth: Do not disturb the solution. Allow the crystal to grow slowly.

Q4: What is the best way to perform a systematic solvent screening for a new 3-oxo-4-phenoxy-butyric acid derivative?

A4: A systematic approach is key to efficiently identifying suitable crystallization conditions.

Visualizing the Crystallization Workflow

The following diagram illustrates a systematic workflow for troubleshooting common crystallization issues.

Caption: A decision-tree workflow for troubleshooting crystallization.

This diagram provides a logical progression for addressing common crystallization failures, guiding the researcher from initial solvent screening to successful isolation of crystalline product or back to re-evaluation of the experimental parameters.

References

-

LookChem. (n.d.). Cas 718-08-1, 3-OXO-4-PHENYL-BUTYRIC ACID ETHYL ESTER. Retrieved from [Link]

-

PubChem. (n.d.). 3-Oxo-4-phenylbutanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). SYNTHESIS OF 4-PHENYLBUTYRIC ACID - European Patent Office - EP 1404638 B1.

- Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid.

- Google Patents. (n.d.). Crystal polymorphism of aminoethylphenoxyacetic acid derivative.

- Google Patents. (n.d.). Process for producing 4-amino-3-oxo-butanoic acid ester.

-

ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]

-

PubMed. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Retrieved from [Link]

-

Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

-

Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form. Retrieved from [Link]

-

MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

-

Reddit. (2025, December 18). Why are beta ketoacids instable and easily decarboxylate?. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Oxo-4-phenoxy-butyric Acid Methyl Ester

This guide provides an in-depth analysis of the mass spectrometric behavior of 3-Oxo-4-phenoxy-butyric acid methyl ester, a molecule of interest in synthetic chemistry and drug development. We will explore its fragmentation patterns under different ionization conditions, offering a predictive framework grounded in established chemical principles. This document is intended for researchers, scientists, and professionals who rely on mass spectrometry for molecular characterization.

Introduction: The Structural Context

Understanding the fragmentation of this compound (MW: 208.22 g/mol ) requires a close examination of its functional groups: a methyl ester, a β-keto group, and a phenoxy ether linkage. Each of these moieties imparts characteristic fragmentation behaviors that, when combined, create a unique mass spectral fingerprint. This guide will compare the fragmentation cascades initiated by two common ionization techniques: energetic Electron Ionization (EI) and softer Electrospray Ionization (ESI).

Part 1: Theoretical Fragmentation Analysis

The fragmentation of an organic molecule in a mass spectrometer is not random; it is a series of predictable unimolecular reactions governed by the stability of the resulting ions and neutral species.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (70 eV) is a high-energy technique that typically induces extensive fragmentation, providing rich structural information. The molecular ion (M•+), if observed, will be at m/z 208. The fragmentation is dominated by cleavages at the weakest bonds and rearrangements to form stable products.

Key fragmentation pathways for this compound under EI conditions include:

-

α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.

-

Cleavage between C3 and C4 can lead to the formation of a stable phenoxymethyl radical and the acylium ion [CH3OC(O)CH2CO]+ at m/z 101 .

-

Alternatively, cleavage can result in the formation of the stable benzylic-type radical and the [C6H5OCH2CO]+ fragment, though less favored.

-

-

McLafferty Rearrangement: This is a hallmark fragmentation for carbonyl compounds with an accessible γ-hydrogen.[1][2][3] In this molecule, the ester carbonyl can abstract a hydrogen from C2, leading to the elimination of a neutral alkene and the formation of a radical cation. However, a more prominent McLafferty rearrangement is predicted to involve the keto group. The carbonyl oxygen at C3 can abstract a hydrogen from the methyl group of the ester, leading to a characteristic ion.

-

Ether Bond Cleavage: The C-O bond of the phenoxy group is a prime site for fragmentation.

-

This can lead to the formation of a phenoxy radical (C6H5O•, 93 Da) and a cation at m/z 115 ([M - C6H5O]+).

-

Conversely, it can form a phenol cation-radical ([C6H5OH]•+) at m/z 94 through hydrogen rearrangement, and a neutral ketene derivative.

-

A very common fragment for phenoxy-containing compounds is the tropylium ion or related structures, often seen as a prominent peak at m/z 91 ([C7H7]+) or the phenyl cation at m/z 77 ([C6H5]+).[4]

-

The following diagram illustrates the predicted major fragmentation cascade under EI.

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules [M+H]+ (m/z 209) or adducts like [M+Na]+ (m/z 231).[5] Structural information is obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the [M+H]+ ion is driven by proton mobility and charge-remote processes.[6]

Key MS/MS fragmentations are expected to be:

-

Neutral Loss of Methanol: Loss of methanol (CH3OH, 32 Da) from the protonated ester is a common pathway, yielding a fragment ion at m/z 177 .

-

Neutral Loss of Phenol: Cleavage of the ether bond can result in the loss of a neutral phenol molecule (C6H6O, 94 Da), producing a prominent ion at m/z 115 .

-

Decarboxylation: While less common for the precursor ion, subsequent fragments may lose carbon monoxide (CO, 28 Da) or carbon dioxide (CO2, 44 Da).

-

Characteristic Ester and Keto Losses: The loss of the methoxycarbonyl group (•COOCH3, 59 Da) or the entire ester and adjacent methylene (CH2COOCH3, 73 Da) can also occur.

The diagram below outlines the logical flow for ESI-MS/MS analysis.

Sources

- 1. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. Methyl 3-oxo-4-phenylbutanoate | C11H12O3 | CID 2760261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

A Comparative Guide to the Reactivity of 3-Oxo-4-phenoxy-butyrate vs. Methyl Acetoacetate for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, β-keto esters are invaluable building blocks, prized for their versatility in forming carbon-carbon bonds. Among them, methyl acetoacetate has long been a workhorse, its reactivity extensively documented and exploited. However, the emergence of more complex structural analogs, such as 3-oxo-4-phenoxy-butyrate, necessitates a detailed comparative analysis to guide their strategic application in the synthesis of novel chemical entities, particularly in the realm of pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of the reactivity of ethyl 3-oxo-4-phenoxybutanoate (as a close proxy for the butyrate) and methyl acetoacetate, supported by established chemical principles and experimental insights.

At a Glance: Structural and Electronic Distinctions

The core difference between methyl acetoacetate and 3-oxo-4-phenoxy-butyrate lies in the substituent at the 4-position (γ-position relative to the ester). This seemingly subtle variation—a methyl group versus a phenoxy group—imparts significant electronic differences that cascade down to influence the reactivity of the entire molecule.

| Compound | Structure | Key Substituent | Predicted Electronic Effect |

| Methyl Acetoacetate |  | Methyl (-CH₃) | Electron-donating (inductive effect) |

| Ethyl 3-oxo-4-phenoxybutanoate |  | Phenoxy (-OPh) | Electron-withdrawing (inductive effect), Resonance donating (minor) |

The methyl group in methyl acetoacetate is weakly electron-donating through induction. In contrast, the phenoxy group in 3-oxo-4-phenoxy-butyrate is primarily electron-withdrawing due to the high electronegativity of the oxygen atom. This inductive effect is somewhat counteracted by the resonance donation of the oxygen lone pair into the phenyl ring, but the overall influence on the adjacent methylene group is electron-withdrawing.

Enolate Formation and Stability: The Heart of Reactivity

The reactivity of β-keto esters is fundamentally dictated by the ease of formation and the stability of their corresponding enolates. The acidity of the α-protons, situated between the two carbonyl groups, is the primary determinant of this process.

Acidity of α-Protons

Experimental Implication: 3-Oxo-4-phenoxy-butyrate can likely be deprotonated under milder basic conditions compared to methyl acetoacetate. This can be advantageous in syntheses involving base-sensitive functional groups.

Enolate Nucleophilicity

While the increased stability of the 3-oxo-4-phenoxy-butyrate enolate makes it easier to form, it also translates to reduced nucleophilicity compared to the enolate of methyl acetoacetate. A more stable enolate is less reactive towards electrophiles.

Experimental Implication: Reactions involving the enolate of 3-oxo-4-phenoxy-butyrate as a nucleophile, such as alkylation and acylation, may require more forcing conditions (e.g., stronger electrophiles, higher temperatures, or longer reaction times) to achieve comparable yields to those with methyl acetoacetate.

Comparative Reactivity in Key Synthetic Transformations

The differences in enolate stability and nucleophilicity manifest in the outcomes of several common synthetic reactions.

Alkylation and Acylation Reactions

Alkylation and acylation are cornerstone reactions of β-keto esters, proceeding via the nucleophilic attack of the enolate on an electrophile.

Methyl Acetoacetate: Readily undergoes mono- and dialkylation at the α-carbon using a variety of alkyl halides in the presence of a suitable base (e.g., sodium ethoxide).[2]

3-Oxo-4-phenoxy-butyrate: The alkylation of this substrate is feasible but may be more challenging due to the decreased nucleophilicity of its enolate. To drive the reaction to completion, one might consider using more reactive alkylating agents (e.g., alkyl iodides or triflates) or stronger bases to generate a higher concentration of the enolate.

Experimental Protocol: General Procedure for α-Alkylation of a β-Keto Ester

-

Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq.) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

Enolate Formation: To the sodium ethoxide solution at room temperature, add the β-keto ester (1.0 eq.) dropwise with stirring. Continue stirring for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the enolate solution. The reaction mixture may be stirred at room temperature or gently refluxed, depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Caption: General workflow for the alkylation of β-keto esters.

Decarboxylation

β-Keto esters can be hydrolyzed to their corresponding β-keto acids, which readily undergo decarboxylation upon heating to yield ketones.[3][4] The rate of decarboxylation can be influenced by substituents.[5][6][7]

Methyl Acetoacetate: The decarboxylation of acetoacetic acid is a classic and efficient reaction.[3]

3-Oxo-4-phenoxy-butyrate: The electron-withdrawing phenoxy group is expected to stabilize the enol intermediate formed during decarboxylation, potentially facilitating the reaction. However, the effect of substituents on the rate of decarboxylation of β-keto acids can be complex and may also depend on the reaction conditions.[7]

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that utilizes two equivalents of a β-keto ester, an aldehyde, and a nitrogen source (like ammonia) to form dihydropyridines, which can then be oxidized to pyridines.[8][9][10]

Methyl Acetoacetate: A common substrate in the Hantzsch synthesis, leading to the formation of a wide range of dihydropyridine derivatives.[8][9]

3-Oxo-4-phenoxy-butyrate: Its participation in the Hantzsch synthesis is plausible. The initial Knoevenagel condensation between the β-keto ester and the aldehyde might be influenced by the electronic nature of the phenoxy group. The subsequent steps involving the formation of an enamine and Michael addition would also be affected by the altered reactivity of the dicarbonyl system. While specific comparative data is scarce, one could anticipate that the reaction conditions might require optimization to accommodate the different electronic and steric profile of 3-oxo-4-phenoxy-butyrate.

Caption: Key steps in the Hantzsch Pyridine Synthesis.

Japp-Klingemann Reaction

The Japp-Klingemann reaction involves the coupling of a β-keto ester with an aryl diazonium salt to form a hydrazone, with the concurrent loss of one of the carbonyl-containing groups.[2][11][12][13]

Methyl Acetoacetate: This reaction is well-documented for methyl and ethyl acetoacetate, typically leading to the cleavage of the acetyl group.[2][11]

3-Oxo-4-phenoxy-butyrate: The outcome of the Japp-Klingemann reaction with this substrate would be particularly interesting. The electron-withdrawing nature of the phenoxyacetyl group might influence which carbonyl-containing moiety is cleaved. It is plausible that the phenoxyacetyl group could be preferentially eliminated, leading to a different hydrazone product compared to that derived from methyl acetoacetate. This highlights the potential for substituent effects to alter the regioselectivity of the reaction.

Conclusion and Future Outlook

For researchers and drug development professionals, the choice between these two reagents should be guided by the specific synthetic context. The milder deprotonation conditions for 3-oxo-4-phenoxy-butyrate may be advantageous when working with sensitive substrates. Conversely, the higher nucleophilicity of the methyl acetoacetate enolate might be preferable for achieving high yields in C-C bond-forming reactions.

Further experimental studies directly comparing the kinetics and yields of various reactions with these two substrates would be invaluable for a more quantitative understanding of their relative reactivities. Such data would empower synthetic chemists to make more informed decisions in the design and execution of complex synthetic strategies.

References

-

ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. [Link]

-

ResearchGate. (n.d.). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides | Request PDF. [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

-

Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Studies in decarboxylation. Part VI. A comparison of the transition states for the decarboxylation of β-keto- and βγ-unsaturated acids. [Link]

-

ResearchGate. (n.d.). Methods for the preparation of β-keto esters. [Link]

-

ResearchGate. (n.d.). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters | Request PDF. [Link]

-

Organic Reactions. (n.d.). The Japp-Klingemann Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

-

RSC Publishing. (n.d.). Rate constants for decarboxylation reactions calculated using no barrier theory. [Link]

-

Chegg.com. (2023, September 30). Solved E. In the Hantzsch synthesis, substituted pyridines. [Link]

-

Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

-

ERIC. (2011, October). EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education. [Link]

-

ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. [Link]

-

Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]

-

NIH. (n.d.). Enantioselective γ-Alkylation of α,β-Unsaturated Malonates and Ketoesters by a Sequential Ir-Catalyzed Asymmetric Allylic Alkylation/Cope Rearrangement. [Link]

-

RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

-

ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters. [Link]

-

Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β. [Link]

-

Slideshare. (n.d.). Japp klingemann reaction | PPTX. [Link]

-

Organic Chemistry Portal. (n.d.). Photoinduced Deaminative Alkylation for the Synthesis of γ-Ketoesters via Electron Donor-Acceptor Complex Formation. [Link]

-

ChemBK. (2024, April 9). Ethyl 3-oxo-4-phenylbutanoate. [Link]

-

PMC. (n.d.). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. [Link]

- (n.d.). Synthetic studies of β-ketoesters.

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]

-

Journal of the American Chemical Society. (2012, May 31). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. [Link]

-

(2025, December 25). Unlocking Chemical Synthesis: The Role of Ethyl 3-oxo-4-phenylbutanoate. [Link]

- (n.d.).

- Google Patents. (n.d.). WO1997017317A1 - 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity.

-

Chongqing Chemdad Co. ,Ltd. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. [Link]

-

PubMed. (n.d.). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. [Link]

-

TSI Journals. (n.d.). APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. [Link]

-

ResearchGate. (2025, August 7). Synthesis and Crystal Structures of the Derivatives of Butyrate and 1,3-Dioxane; Allyl 2-acetyl-3-(phenylamino)butanoate, 2,6-Dimethyl N-(4-methylphenyl). [Link]

-

PubMed. (2012, March 15). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicreactions.org [organicreactions.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. aklectures.com [aklectures.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Studies in decarboxylation. Part VI. A comparison of the transition states for the decarboxylation of β-keto- and βγ-unsaturated acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 10. chegg.com [chegg.com]

- 11. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 12. Japp klingemann reaction | PPTX [slideshare.net]

- 13. Japp-Klingemann_reaction [chemeurope.com]

A Senior Application Scientist's Guide to High-Fidelity GC-MS Analysis of Phenoxy Beta-Keto Esters

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Privileged Scaffold

Phenoxy beta-keto esters represent a class of molecules with significant utility in pharmaceutical development and complex organic synthesis. Their structure, incorporating a reactive 1,3-dicarbonyl system and a phenoxy moiety, makes them valuable precursors for a wide range of heterocyclic and carbocyclic frameworks. However, the very features that make them synthetically versatile also present considerable analytical challenges. Accurate and reproducible quantification via Gas Chromatography-Mass Spectrometry (GC-MS) is frequently hampered by the compound's inherent chemical nature.

This guide moves beyond simplistic procedural lists to provide a deep, mechanistic-driven comparison of analytical standards for these molecules. We will explore the "why" behind critical methodological choices, offering a robust framework for developing a self-validating, high-fidelity GC-MS assay. Our focus is on transforming analytical uncertainty into quantitative confidence, a non-negotiable requirement in drug development. The core challenge stems from the keto-enol tautomerism and thermal lability of β-keto esters, which can lead to chromatographic artifacts like peak broadening, split peaks, or even on-column degradation, making reliable quantification impossible.[1]

The Core Problem: Tautomerism and Thermal Instability

A β-keto ester is not a single, static structure but exists as a dynamic equilibrium between its keto and enol forms.[1] This equilibrium is sensitive to the solvent, temperature, and pH. In the hot environment of a GC inlet port, this equilibrium can shift, and the polar, active hydrogens of both tautomers can engage in undesirable interactions with the analytical system, leading to poor peak shape and reproducibility. Furthermore, the energetic conditions of GC analysis can promote decarboxylation or other degradation pathways, compromising sample integrity.

To achieve the volatility and thermal stability required for GC-MS, derivatization is not merely an option—it is an essential prerequisite. The goal is to cap the active hydrogen of the enol form, effectively "locking" the molecule into a single, stable, and more volatile entity. The most effective and widely adopted strategy for this class of compounds is silylation.[2]

Comparative Guide: Silylation Reagent Standards

Silylation involves replacing the active proton of the enol with a non-polar trimethylsilyl (TMS) group.[2] This single transformation dramatically increases volatility and thermal stability. While numerous silylating agents exist, two stand out for their efficacy and completeness of reaction for β-keto esters: BSTFA and MSTFA.